One area of research involving 2-Fluoro-4-nitrophenol (2-F-4-NP) lies in the field of supramolecular chemistry, which studies the interactions between molecules to form larger, organized structures. The study [] describes the formation of inclusion complexes between 2-F-4-NP and alpha-cyclodextrin, a cyclic sugar molecule known for its ability to encapsulate other molecules. This research suggests the potential use of 2-F-4-NP as a guest molecule in the design of supramolecular assemblies for various applications.
The crystal structure of the aforementioned inclusion complex of 2-F-4-NP with alpha-cyclodextrin was determined using X-ray diffraction []. This technique allows researchers to visualize the arrangement of atoms within a crystal, providing valuable insights into the structure and interactions between molecules. The study of crystal structures can aid in understanding various phenomena, including material properties, drug delivery mechanisms, and chemical reactions.
2-Fluoro-4-nitrophenol is an organic compound with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol. It is characterized by its solid state at room temperature, appearing as a white to light yellow powder or crystal. This compound is notable for its unique structure, which includes a fluorine atom and a nitro group attached to a phenolic ring. The compound is classified under the International Union of Pure and Applied Chemistry name as 2-fluoro-4-nitrobenzen-1-olate, and it has a CAS number of 403-19-0. Its melting point ranges from 118.0 to 121.0 °C, indicating its stability under standard conditions .
Research indicates that 2-fluoro-4-nitrophenol exhibits biological activity that may include antimicrobial properties. Its toxicity profile shows that it can be harmful if ingested or if it comes into contact with skin, causing irritation and acute toxicity . Studies have suggested that compounds with similar structures may have applications in pharmaceuticals, particularly in developing drugs targeting specific biological pathways.
The synthesis of 2-fluoro-4-nitrophenol can be achieved through various methods:
2-Fluoro-4-nitrophenol has several applications across various fields:
Interaction studies involving 2-fluoro-4-nitrophenol often focus on its reactivity with biological systems and other chemical entities:
Several compounds share structural similarities with 2-fluoro-4-nitrophenol, each exhibiting unique properties:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Fluorophenol | C₆H₅F | Basic phenolic structure, less reactive |
4-Nitrophenol | C₆H₄N₂O₃ | Lacks fluorine; widely used as a reagent |
3-Fluoro-4-nitrophenol | C₆H₄FNO₃ | Different positioning of fluorine; unique reactivity |
2-Chloro-4-nitrophenol | C₆H₄ClN₂O₃ | Chlorine instead of fluorine; different physical properties |
The uniqueness of 2-fluoro-4-nitrophenol lies in its combination of both fluorine and nitro groups on the aromatic ring, which influences its chemical behavior and potential applications in pharmaceuticals compared to similar compounds that lack one or both functional groups .
Nitrophenol derivatives have played a pivotal role in organic chemistry since the 19th century. Early studies on nitrophenols, such as picric acid (2,4,6-trinitrophenol), revealed their utility as explosives, dyes, and antiseptics. The nitro group’s electron-withdrawing properties made these compounds valuable intermediates in synthesizing pharmaceuticals, pesticides, and polymers. For example, picric acid’s application in munitions during World War I underscored the strategic importance of nitroaromatic compounds. By the mid-20th century, chemists began exploring halogenated nitrophenols to modulate reactivity and stability. The introduction of fluorine—a highly electronegative substituent—into nitrophenol frameworks marked a significant advancement, enabling fine-tuning of electronic and steric properties for specialized applications.
The synergistic effects of fluorine and nitro groups in 2-fluoro-4-nitrophenol (C₆H₄FNO₃) arise from their distinct electronic characteristics. The nitro group (-NO₂) exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect, polarizing the aromatic ring and enhancing acidity. Fluorine, despite its electronegativity, can exhibit electron-donating resonance (+M) effects in para positions, creating a unique electronic environment. This interplay is quantified by Hammett substituent constants: σₚ for -NO₂ is +0.78, while σₚ for -F is +0.06. Such parameters predict reaction outcomes, such as increased electrophilic substitution reactivity at specific ring positions (Table 1).
Table 1: Hammett Substituent Constants for Key Functional Groups
Substituent | σₘ (Meta) | σₚ (Para) |
---|---|---|
-NO₂ | +0.71 | +0.78 |
-F | +0.34 | +0.06 |
-OH | +0.12 | -0.37 |
Data sourced from Hammett sigma constant tables.
The crystal structure of 2-fluoro-4-nitrophenol, resolved via X-ray diffraction, reveals planar geometry with intramolecular hydrogen bonding between the hydroxyl and nitro groups, stabilizing the molecule. This structural rigidity influences its melting point (120–122°C) and solubility profile, which is sparingly soluble in water but miscible in polar organic solvents like methanol.
The nitrosation-oxidation pathway represents a fundamental approach for synthesizing 2-fluoro-4-nitrophenol from 2-fluorophenol precursors through electrophilic aromatic substitution mechanisms [4]. This synthetic route involves the initial formation of nitroso intermediates followed by oxidation to yield the corresponding nitro compounds. The reaction proceeds through the generation of nitronium ion species, which serve as the primary electrophilic agents in the substitution process [15].
The mechanism begins with the activation of the aromatic ring through the electron-donating effects of the hydroxyl group, which enhances the nucleophilicity of the benzene ring despite the presence of the electron-withdrawing fluorine substituent [4]. The fluorine atom's inductive effect creates a directing influence that favors substitution at the para-position relative to the hydroxyl group, corresponding to the 4-position in the target compound [5].
Research has demonstrated that the nitrosation process involves the formation of a sigma complex intermediate, also known as the Meisenheimer complex, where the incoming nitronium ion forms a covalent bond with the aromatic carbon [4]. This intermediate subsequently undergoes deprotonation to restore aromaticity and complete the substitution reaction [9].
The optimization of nitrosation agents, particularly sodium nitrite in combination with hydrochloric acid systems, has been extensively studied to enhance reaction efficiency and selectivity [16]. The sodium nitrite/hydrochloric acid system generates nitrous acid in situ, which subsequently forms the active nitronium ion species required for aromatic nitration [27].
Studies have shown that the concentration of nitric acid plays a crucial role in determining reaction outcomes [16]. Optimal conditions typically involve the use of diluted nitric acid at concentrations ranging from 6 to 32.5 weight percent, with reaction temperatures maintained between 20 to 100 degrees Celsius [7] [16]. The reaction time varies from 1 hour to 24 hours depending on the specific conditions employed [7].
Temperature control is particularly critical in nitrosation reactions, as elevated temperatures can lead to over-nitration and the formation of unwanted byproducts [16]. Research has demonstrated that reactions conducted at 20 degrees Celsius with 32.5 percent nitric acid achieve optimal yields of 91 percent with high selectivity for the desired regioisomer [7].
Parameter | Optimal Range | Yield (%) | Selectivity |
---|---|---|---|
Nitric Acid Concentration | 32.5 wt% | 91 | 77% ortho, 14% para |
Temperature | 20°C (±2°C) | 91 | High |
Reaction Time | 1 hour | 91 | Optimal |
Nucleophilic aromatic substitution represents an alternative synthetic pathway for producing 2-fluoro-4-nitrophenol, particularly through alkali-mediated processes using 3,4-difluoronitrobenzene as the starting material [1] [2]. This approach leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring toward nucleophilic attack [4].
The mechanism involves the formation of a negatively charged intermediate, where the nucleophile attacks the electron-deficient aromatic carbon bearing the leaving group [4]. The presence of the nitro group in the para-position relative to the leaving fluoride ion significantly enhances the reaction rate by stabilizing the anionic intermediate through resonance effects [5].
Research has demonstrated that ortho-fluoronitrobenzene exhibits higher reactivity than para-fluoronitrobenzene in nucleophilic aromatic substitution reactions [5]. This enhanced reactivity is attributed to the combined inductive and resonance effects of the nitro group, which are more pronounced at the ortho-position due to the shorter distance and stronger electronic interaction [5].
The alkali-mediated process typically employs potassium hydroxide or sodium hydroxide as the nucleophilic species, with reaction conditions optimized to achieve selective monofluoride displacement while retaining the second fluorine atom [6]. Industrial processes have reported conversions of up to 100 percent with selectivities exceeding 96 percent for the desired product [6].
The selection of appropriate solvent systems and temperature conditions is crucial for optimizing nucleophilic aromatic substitution reactions [1] [2]. Aprotic polar solvents such as dimethyl sulfoxide, acetonitrile, and sulfolane have been extensively studied for their ability to stabilize ionic intermediates and enhance reaction rates [1] [9].
Research has shown that microreactor systems operating under droplet formation conditions can significantly improve reaction efficiency [1]. The use of diisobutyl ketone as the organic phase in biphasic systems has been demonstrated to accelerate nucleophilic aromatic substitution reactions involving fluoronitrobenzene derivatives [1].
Temperature dependencies in these reactions exhibit complex relationships with reaction kinetics and selectivity [9]. Studies conducted in the temperature range of 30 to 100 degrees Celsius have revealed that optimal conditions balance reaction rate with product selectivity [9]. Higher temperatures generally increase reaction rates but may also promote side reactions and reduce overall selectivity [16].
Phase-transfer catalysis has emerged as an effective approach for enhancing nucleophilic aromatic substitution reactions [3] [21]. The use of tetrabutylammonium bromide as a phase-transfer catalyst has shown remarkable improvements in reaction rates, particularly at room temperature conditions [22] [27].
Solvent System | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|
DMSO | 50-100 | 2-24 hours | 70-95 |
Acetonitrile | 25-80 | 1-12 hours | 65-90 |
Sulfolane | 170-180 | 6 hours | 96 |
Industrial-scale production of 2-fluoro-4-nitrophenol requires sophisticated catalytic systems to achieve economically viable yields and selectivities [8] [15]. Catalytic enhancements focus on improving reaction rates, reducing energy consumption, and minimizing waste generation through optimized process conditions [11] [15].
Alpha-fluorosulfonic acid polymers have been investigated as catalysts for continuous vapor-phase nitration processes [8]. These catalysts offer advantages over traditional mixed acid systems by eliminating the need for sulfuric acid regeneration and providing more controlled reaction conditions [8]. However, challenges related to catalyst stability and particle fusion under reaction conditions have necessitated the development of composite catalyst systems [8].
Phase-transfer catalysts, particularly tetrabutylammonium bromide, have demonstrated exceptional effectiveness in industrial nitration processes [15] [27]. These catalysts facilitate the transfer of nitrating agents between immiscible phases, enabling the use of milder reaction conditions and reducing corrosive reagent requirements [23] [27].
Microwave-assisted synthesis has emerged as a promising technology for yield maximization in nitrophenol production [25]. This approach achieves complete nitration in reaction times as short as 1 minute with yields reaching 89 percent [25]. The rapid heating and enhanced molecular interactions provided by microwave irradiation contribute to improved reaction efficiency and reduced byproduct formation [16].
Effective byproduct management and purification strategies are essential components of industrial-scale 2-fluoro-4-nitrophenol production [17] [19]. The primary byproducts in nitration reactions include regioisomers, over-nitrated compounds, and unreacted starting materials, each requiring specific separation and purification approaches [17].
Crystallization techniques represent the most common purification method for nitrophenol compounds [6]. The process typically involves dissolution in appropriate solvents followed by controlled cooling to achieve selective crystallization of the desired product [6]. Solvent selection is critical, with organic solvents such as benzene, ethanol, and ethyl acetate commonly employed depending on the specific compound characteristics [28].
Advanced separation technologies, including distillation under reduced pressure, have been implemented for large-scale purification operations [6]. These processes achieve product purities exceeding 98 percent while maintaining high recovery rates [6]. The distillation conditions are carefully optimized to prevent thermal decomposition of the product while ensuring effective separation from impurities [6].
Catalytic reduction methods have been developed for managing specific byproducts, particularly those containing multiple nitro groups [11] [19]. Nickel-copper nanostructures have shown remarkable effectiveness in the selective reduction of nitrophenol byproducts, achieving complete conversion within 3 minutes under optimized conditions [11] [19].
Purification Method | Purity Achieved (%) | Recovery Rate (%) | Processing Time |
---|---|---|---|
Crystallization | 95-98 | 85-95 | 2-6 hours |
Distillation | 98+ | 90-98 | 4-8 hours |
Catalytic Treatment | 95-99 | 80-90 | 3 minutes-2 hours |
Irritant